molecular formula C22H14ClF3N6S B11055913 4-[2-chloro-5-(trifluoromethyl)phenyl]-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol

4-[2-chloro-5-(trifluoromethyl)phenyl]-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B11055913
M. Wt: 486.9 g/mol
InChI Key: DMZJAZGEFXOXKI-UHFFFAOYSA-N
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Description

4-[2-chloro-5-(trifluoromethyl)phenyl]-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a combination of several functional groups, including a triazole ring, a benzimidazole moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-chloro-5-(trifluoromethyl)phenyl]-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common approach is to start with the synthesis of the triazole ring, followed by the introduction of the benzimidazole and pyridine moieties. The final step often involves the chlorination and trifluoromethylation of the phenyl ring.

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Introduction of Benzimidazole Moiety: This step involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative in the presence of a dehydrating agent.

    Attachment of Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.

    Chlorination and Trifluoromethylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine atom on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its ability to form stable complexes with metal ions.

Medicine

The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its various functional groups allow for the modulation of biological activity, making it a candidate for anti-cancer, anti-inflammatory, and antimicrobial agents.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-[2-chloro-5-(trifluoromethyl)phenyl]-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, affecting enzyme activities. The benzimidazole moiety can intercalate with DNA, disrupting replication and transcription processes. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing protein binding.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazole
  • 5-(2-chloro-5-(trifluoromethyl)phenyl)-1H-benzimidazole
  • 2-(pyridin-2-yl)-1H-benzimidazole

Uniqueness

The uniqueness of 4-[2-chloro-5-(trifluoromethyl)phenyl]-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H14ClF3N6S

Molecular Weight

486.9 g/mol

IUPAC Name

4-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2-pyridin-2-ylbenzimidazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H14ClF3N6S/c23-14-9-8-13(22(24,25)26)11-18(14)32-19(29-30-21(32)33)12-31-17-7-2-1-5-15(17)28-20(31)16-6-3-4-10-27-16/h1-11H,12H2,(H,30,33)

InChI Key

DMZJAZGEFXOXKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=NNC(=S)N3C4=C(C=CC(=C4)C(F)(F)F)Cl)C5=CC=CC=N5

Origin of Product

United States

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